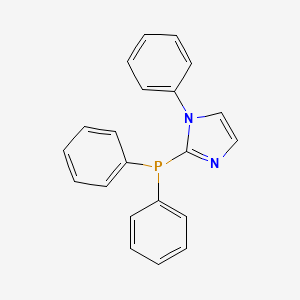
2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole is an organophosphorus compound that features a phosphanyl group attached to an imidazole ring. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metals. The presence of both phosphanyl and imidazole groups provides unique electronic and steric properties, making it a versatile compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole typically involves the reaction of 1-phenyl-1H-imidazole with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows: [ \text{1-phenyl-1H-imidazole} + \text{chlorodiphenylphosphine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the phosphanyl group.
Substitution: Nucleophiles such as halides or alkoxides can react with the imidazole ring under basic conditions.
Coordination: Transition metals such as palladium or platinum can form complexes with the compound in the presence of suitable ligands.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted imidazole derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Medicine: Research is ongoing into the use of metal complexes of this compound in medicinal chemistry, particularly in the development of new drugs.
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial catalysis and materials science.
Mécanisme D'action
The mechanism by which 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole exerts its effects largely depends on its role as a ligand. When forming complexes with metals, the compound can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal in catalytic processes. The phosphanyl group donates electron density to the metal, while the imidazole ring can stabilize the metal center through π-backbonding.
Comparaison Avec Des Composés Similaires
1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate ligand with two phosphanyl groups.
2-(Diphenylphosphino)benzoic acid: A similar compound with a carboxylic acid group instead of an imidazole ring.
Diphenyl-2-pyridylphosphine: A ligand with a pyridine ring instead of an imidazole ring.
Uniqueness: 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole is unique due to the presence of both a phosphanyl group and an imidazole ring, which provides a combination of electronic and steric properties not found in other similar compounds. This makes it particularly versatile in forming stable and reactive metal complexes.
Propriétés
Numéro CAS |
566921-40-2 |
|---|---|
Formule moléculaire |
C21H17N2P |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
diphenyl-(1-phenylimidazol-2-yl)phosphane |
InChI |
InChI=1S/C21H17N2P/c1-4-10-18(11-5-1)23-17-16-22-21(23)24(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Clé InChI |
MDZWLBXZTDYRJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CN=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)
![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)


